

crystal structure of 1,2-Di(pyridin-4-yl)ethyne

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Di(pyridin-4-yl)ethyne

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An In-depth Technical Guide to the Crystal Structure of **1,2-Di(pyridin-4-yl)ethyne**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Di(pyridin-4-yl)ethyne, also known as 1,2-bis(4-pyridyl)acetylene, is a rigid, linear organic ligand of significant interest in the fields of crystal engineering, supramolecular chemistry, and materials science. Its molecular architecture, featuring two terminal pyridyl groups linked by a rigid ethyne spacer, makes it an exemplary bidentate building block for the rational design and synthesis of coordination polymers and metal-organic frameworks (MOFs). This guide provides a comprehensive technical overview of its synthesis, crystallization, and detailed crystal structure analysis. We delve into the causality behind experimental protocols, present key crystallographic data, and explore the link between its solid-state structure and its functional applications, particularly in the development of porous materials for gas storage and catalysis.

Introduction: The Significance of a Linear Ligand

1,2-Di(pyridin-4-yl)ethyne ($C_{12}H_8N_2$) is an organic compound characterized by two pyridine rings connected by a carbon-carbon triple bond. This structure is not merely a chemical curiosity; it represents a deliberate design element in the field of crystal engineering. The key features that impart its utility are:

- **Linearity and Rigidity:** The central ethyne group ($-C\equiv C-$) enforces a near-linear and rigid geometry, preventing conformational ambiguity. This predictability is paramount for designing crystalline materials with specific network topologies.

- **Bidentate Coordination:** The nitrogen atoms within the two terminal pyridyl groups act as effective Lewis basic sites, enabling them to coordinate with metal ions. This allows the molecule to function as a "linker" or "strut," bridging metal centers to build extended one-, two-, or three-dimensional networks.
- **Defined Length:** The distance between the two coordinating nitrogen atoms is fixed, providing precise control over the pore size and geometry of the resulting frameworks.

These characteristics make **1,2-di(pyridin-4-yl)ethyne** a cornerstone ligand for constructing metal-organic frameworks (MOFs), a class of crystalline materials with exceptionally high porosity. The properties of these MOFs, such as their capacity for gas storage or catalytic activity, are a direct consequence of the structural information encoded in linkers like **1,2-di(pyridin-4-yl)ethyne**.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis via Palladium-Catalyzed Cross-Coupling

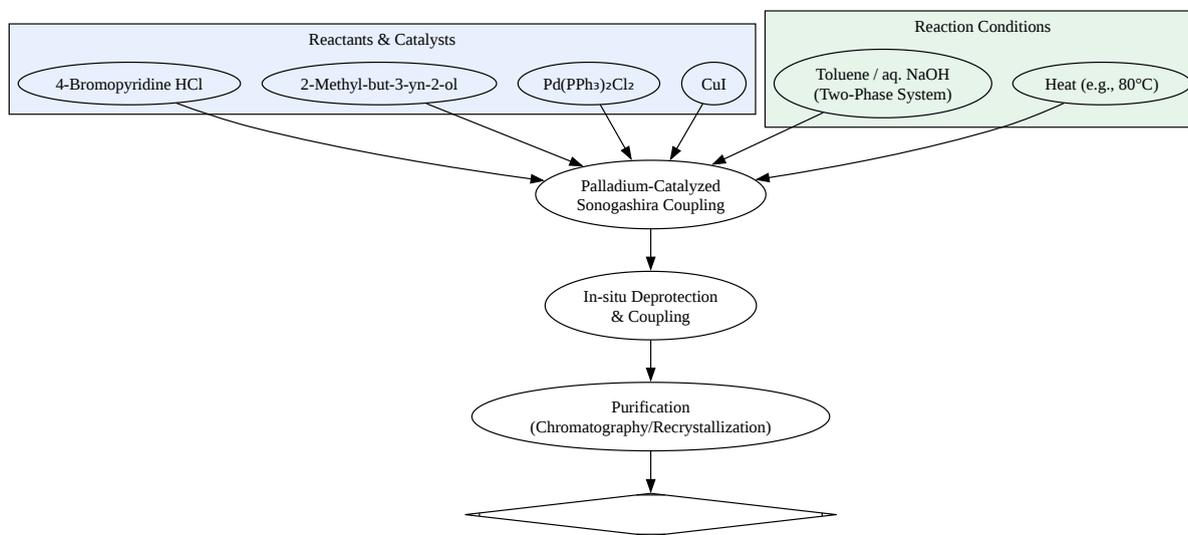
A robust and high-yield synthesis of **1,2-di(pyridin-4-yl)ethyne** is achieved through a palladium-catalyzed one-pot reaction, a variant of the Sonogashira cross-coupling. This method is favored for its efficiency and reliability.

- **Reaction Setup:** To a two-phase system of toluene and aqueous sodium hydroxide, add 4-bromopyridine hydrochloride, 2-methyl-but-3-yn-2-ol, and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂).
- **Catalytic Cycle Initiation:** The reaction is initiated by the addition of a copper(I) co-catalyst (e.g., CuI) and a phase-transfer catalyst to facilitate interaction between the aqueous and organic phases.
- **Reaction Execution:** The mixture is heated under an inert atmosphere (e.g., Argon) for several hours. The reaction proceeds through a catalytic cycle involving oxidative addition, deprotonation of the alkyne, and reductive elimination to form the C-C bond.

- **In-situ Deprotection:** The 2-methyl-but-3-yn-2-ol acts as a protected acetylene source. The protecting group is cleaved in situ under the basic reaction conditions.
- **Workup and Purification:** After the reaction is complete, the organic layer is separated, washed, and dried. The crude product is then purified, typically by column chromatography or recrystallization from a suitable solvent (e.g., ethanol), to yield the product as a colorless to light yellow solid.

Causality Behind Choices:

- **Palladium/Copper Catalysis:** This synergistic system is the cornerstone of Sonogashira coupling. Palladium facilitates the main C-C bond formation, while copper(I) activates the alkyne, increasing the reaction rate.
- **Two-Phase System:** Using an aqueous base (NaOH) with an organic solvent (toluene) allows for efficient deprotonation and reaction while keeping the catalyst primarily in the organic phase where the reactants are soluble.
- **Protected Acetylene Source:** Using 2-methyl-but-3-yn-2-ol instead of acetylene gas is a critical safety and handling consideration. It provides a stable, solid source of the ethyne unit.



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Caption: Molecular structure of **1,2-Di(pyridin-4-yl)ethyne**.

Crystallographic Data

The crystal structure of pure **1,2-di(pyridin-4-yl)ethyne** has been determined and is available in the Crystallography Open Database (COD). The key parameters from this determination are summarized below.

Parameter	Value
Crystal System	Orthorhombic
Space Group	Fddd
a (Å)	9.2584
b (Å)	12.936
c (Å)	15.764
α, β, γ (°)	90, 90, 90
Volume (Å ³)	1887.4
Z	8
Calculated Density (g/cm ³)	1.267

Interpretation of Data:

- Orthorhombic System: The unit cell is a rectangular prism with unequal edge lengths and 90° angles.
- Space Group Fddd: This is a high-symmetry, centrosymmetric space group. The 'F' indicates a face-centered lattice, meaning there are lattice points at the corners and in the center of each face of the unit cell.
- Z = 8: There are 8 molecules of **1,2-di(pyridin-4-yl)ethyne** per unit cell.

Supramolecular Assembly and Packing

In the solid state, the individual molecules do not exist in isolation. They pack together to form a stable three-dimensional lattice, governed by non-covalent intermolecular interactions. For aromatic systems like this, the dominant interactions are typically:

- π - π Stacking: The planar pyridine rings can stack on top of one another, an interaction driven by the favorable overlap of their π -electron systems.

- **C-H...N Hydrogen Bonds:** Weak hydrogen bonds can form between the hydrogen atoms on the pyridine rings of one molecule and the nitrogen atom of an adjacent molecule.

This efficient packing in a high-symmetry space group reflects the molecule's own symmetrical and rigid nature, allowing for a highly ordered and thermodynamically stable crystal lattice.

Applications in Materials Science

The true value of **1,2-di(pyridin-4-yl)ethyne** is realized when it is used as a component in more complex materials, primarily Metal-Organic Frameworks (MOFs).

Role as a Linker in MOFs

In the presence of metal ions (e.g., Zn^{2+} , Cu^{2+} , Co^{2+}), the pyridyl nitrogen atoms coordinate to the metal centers. Because the ligand is rigid and has two coordination sites at a fixed distance, it acts as a linear "pillar" or "strut." When combined with other linkers, such as dicarboxylic acids, it can be used to build robust 3D frameworks with permanent porosity.

Caption: Role as a linear pillar in a pillared-layer MOF.

Potential Uses of Derived MOFs

The MOFs constructed using this ligand have been investigated for several advanced applications:

- **Gas Storage and Separation:** The well-defined pores created by the rigid linkers can be tailored to selectively adsorb certain gases, making them promising materials for carbon capture, hydrogen storage, or separating valuable industrial gases.
- **Catalysis:** The metal nodes within the MOF can act as catalytic sites, while the porous structure allows reactants to diffuse in and products to diffuse out. The ligand itself can also be functionalized to introduce catalytic activity.
- **Sensing:** The interaction of guest molecules with the MOF can cause a detectable change in its physical properties (e.g., fluorescence), allowing for the development of chemical sensors.

Conclusion

1,2-Di(pyridin-4-yl)ethyne is a quintessential example of a molecule designed for purpose. Its synthesis is efficient, and its rigid, linear, bidentate structure provides the predictability required for the bottom-up construction of complex, functional crystalline materials. The analysis of its crystal structure reveals a highly symmetric and efficiently packed solid, a direct result of its molecular geometry. This fundamental understanding of its solid-state behavior is the key that unlocks its potential as a critical building block in the development of next-generation MOFs and other advanced supramolecular systems for a range of scientific and industrial applications.

- To cite this document: BenchChem. [crystal structure of 1,2-Di(pyridin-4-yl)ethyne]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362585#crystal-structure-of-1-2-di-pyridin-4-yl-ethyne>]

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